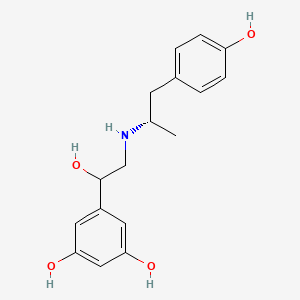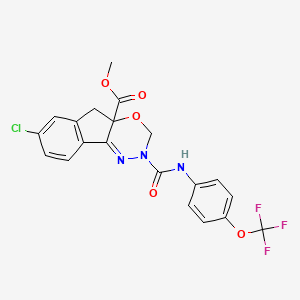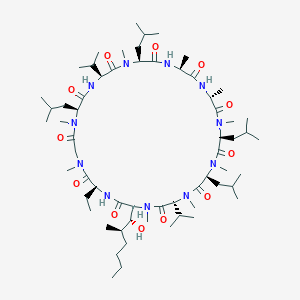
Fenoterol Impurity A
Descripción general
Descripción
Fenoterol Impurity A is an organic compound that belongs to the class of substituted phenols . It is a degradation impurity typically generated during the manufacture, storage, and transportation of fenoterol aerosol products. Fenoterol is a β2 adrenoreceptor agonist designed to open up the airways to the lungs .
Synthesis Analysis
Fenoterol Impurity A is a degradation product that is formed during the synthesis, storage, and transport of fenoterol aerosol products. The degradation process is mainly induced by factors such as moisture, temperature, and light. The most widely accepted mechanism of formation involves the oxidation of fenoterol to form an intermediate quinone. Subsequent reduction of the quinone by water molecules generates Fenoterol Degradation Impurity A.Molecular Structure Analysis
The molecular formula of Fenoterol Impurity A is C18H21NO4 . The chemical structure of the compound contains a substituted phenol group that is susceptible to degradation under certain conditions.Chemical Reactions Analysis
The detection and quantification of Fenoterol Degradation Impurity A in fenoterol aerosol products are essential to ensure their safety and efficacy. The most commonly used analytical methods for the determination of Fenoterol Degradation Impurity A include HPLC, gas chromatography (GC), and mass spectrometry (MS).Physical And Chemical Properties Analysis
Fenoterol Degradation Impurity A is a white to off-white solid or crystalline powder with a molecular weight of 188.21 g/mol . It has a melting point range of 232-252°C and is soluble in organic solvents such as ethanol, methanol, and dichloromethane.Aplicaciones Científicas De Investigación
1. Pharmacokinetics and Toxicity
Fenoterol, used as an anti-asthmatic and tocolytic agent, can lead to severe adverse reactions at high plasma concentrations. Research indicates that individuals with heritable deficiency of the liver organic cation transporter 1 (OCT1) exhibit increased systemic exposure to fenoterol and stronger cardiovascular and metabolic adverse reactions. This suggests that OCT1 deficiency could be a significant factor in the excess mortality associated with fenoterol use (Tzvetkov et al., 2018).
2. Metabolism and Doping Control
Fenoterol's metabolism has been explored in the context of doping control in sports. Human S9 fractions from various tissues and recombinant sulfotransferases were investigated for their ability to form fenoterol sulfoconjugates. These studies are essential for the development of analytical procedures to detect fenoterol and its metabolites in doping tests (Orlovius et al., 2013).
3. Functional Activation in Urinary Bladder
Investigations into fenoterol's effects on the urinary bladder revealed that it activates β3-adrenoceptors in human isolated urinary bladder to inhibit neurogenic contractions. This finding could have implications for drug discovery in treatments related to bladder function (Palea et al., 2012).
4. Enzyme Immunoassay Development
A study focusing on the development of an enzyme immunoassay for fenoterol required coupling it to a carrier and an enzyme. This involved the use of nuclear magnetic resonance (NMR) to monitor the coupling yield, demonstrating a method for the efficient attachment of compounds like fenoterol to proteins (Lommen et al., 1995).
5. In Vitro Study on Fetal Myocardium
Research on the effects of fenoterol on organ cultures of human fetal hearts showed myocardial damage at concentrations corresponding to clinical doses. However, combining fenoterol with the calcium antagonist Verapamil showed no pathological findings, highlighting important considerations for its clinical use (Weidinger et al., 1976).
6. Muscular Repair and Hypertrophy
Fenoterol has been studied for its potential in enhancing muscle repair and inducing hypertrophy in skeletal muscle. It showed promise in improving functional recovery in regenerating muscle after myotoxic injury, suggesting therapeutic applications for muscle wasting conditions (Beitzel et al., 2004).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-[1-hydroxy-2-[[(2S)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLYOANBFKQKPT-PIJUOJQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













